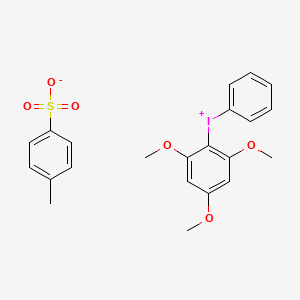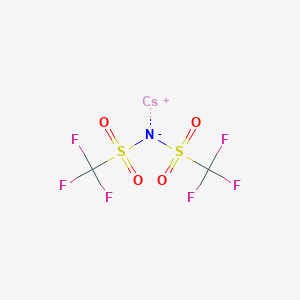
Cesium(I) Bis(trifluoromethanesulfonyl)imide
Descripción general
Descripción
Cesium(I) Bis(trifluoromethanesulfonyl)imide is an organometallic compound . It has a molecular formula of C2CsF6NO4S2 and a molecular weight of 413.0515692 . It is soluble in water and is often used as a reagent, catalyst, and precursor material in various applications including thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .
Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It has a melting point of 122°C . It should be stored under inert gas and air should be avoided .
Aplicaciones Científicas De Investigación
Ionic Liquids and Anion Interactions
Cesium(I) Bis(trifluoromethanesulfonyl)imide plays a significant role in the field of ionic liquids, particularly in combinations that involve various anions. For instance, the anion bis[(trifluoromethyl)sulfonyl]imide (TFSI) is compared with other anions in ionic liquids to assess their mass density and dynamic viscosity properties. This research is crucial in optimizing ionic liquids for various applications, including simulations using molecular dynamics (Gouveia et al., 2017). Furthermore, the interactions of bis(trifluoromethylsulfonyl)imide with cesium have been explored through DFT calculations and experimental methods, showcasing its potential in enhancing solvent properties (Sun et al., 2017).
Battery Technology
This compound is a critical component in advancing battery technologies. Notably, an ionic liquid electrolyte containing the bis(fluorosulfonyl)imide (FSI) anion, related to this compound, has been successfully applied to silicon–nickel–carbon composite anodes for lithium-ion batteries, demonstrating stable and reversible capacities. This indicates the potential of these ionic liquids in enhancing the performance of rechargeable batteries (Sugimoto et al., 2010).
Stabilization in Electrolytes
The bis(fluorosulfonyl)imide anion, a relative of this compound, has shown promising results in stabilizing the superoxide anion in ionic liquids containing small chain length phosphonium cations. This property is significant for the development of electrolytes for metal-air batteries, indicating the potential of these ionic liquids in enhancing the stability and performance of batteries (Garcia-Quintana et al., 2021).
Mecanismo De Acción
Target of Action
Cesium(I) Bis(trifluoromethanesulfonyl)imide is an organometallic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that organometallic compounds can interact with biological targets in various ways, such as binding to proteins or dna, disrupting cell membranes, or acting as catalysts in biochemical reactions .
Biochemical Pathways
Organometallic compounds can potentially influence a wide range of biochemical pathways due to their diverse modes of action .
Pharmacokinetics
The solubility of the compound in water suggests that it could be absorbed and distributed in the body. The metabolism and excretion of this compound would depend on its chemical structure and the specific biological systems it interacts with.
Result of Action
As an organometallic compound, it could potentially have a wide range of effects depending on its specific targets and mode of action .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, its solubility in water suggests that it could be more active in aqueous environments. Additionally, its stability could be affected by exposure to air .
Safety and Hazards
Cesium(I) Bis(trifluoromethanesulfonyl)imide is classified as dangerous and can cause severe skin burns and eye damage . It should be handled with care, using protective gloves, clothing, and eye/face protection . If it comes into contact with the skin or eyes, it should be washed off immediately with plenty of water . If swallowed or inhaled, medical advice should be sought immediately .
Propiedades
IUPAC Name |
cesium;bis(trifluoromethylsulfonyl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F6NO4S2.Cs/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUUPYVMAUBBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2CsF6NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91742-16-4 | |
| Record name | Cesium(I) Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



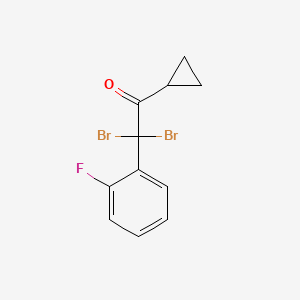
![[(1R,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B1436095.png)
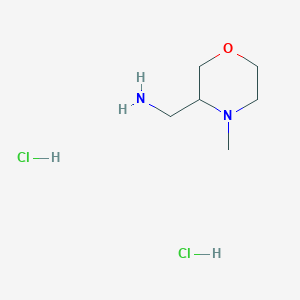
![(3R)-3-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1436097.png)
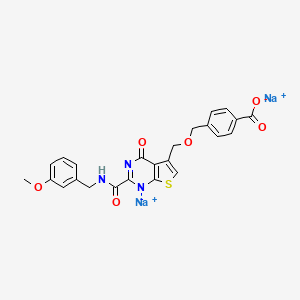
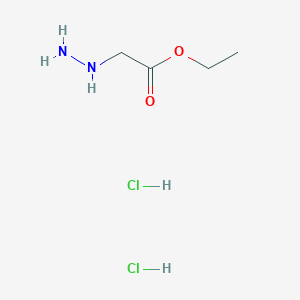
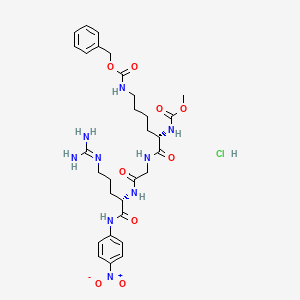
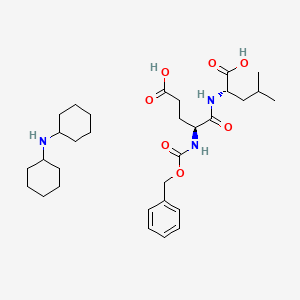
![[(Oxan-3-yl)methyl]hydrazine hydrochloride](/img/structure/B1436106.png)

